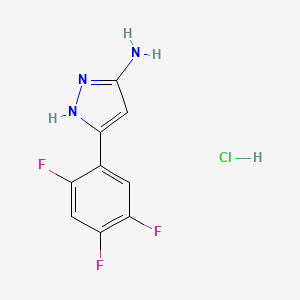
3-Amino-5-(2,4,5-trifluorophenyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876672 is a chemical compound with unique properties that have garnered significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876672 involves several steps, starting with the preparation of the core structure through a series of chemical reactions. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of MFCD32876672 is scaled up from the laboratory synthesis. The process is optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Key steps include:
Batch or Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: These systems help in the large-scale purification of the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32876672 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
MFCD32876672 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32876672 is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of MFCD32876672 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. Key pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Gene Expression: MFCD32876672 may also impact gene expression, leading to changes in protein synthesis and cellular function.
Propriétés
Formule moléculaire |
C9H7ClF3N3 |
|---|---|
Poids moléculaire |
249.62 g/mol |
Nom IUPAC |
5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H6F3N3.ClH/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8;/h1-3H,(H3,13,14,15);1H |
Clé InChI |
GCBYBQQTOLIJGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)F)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


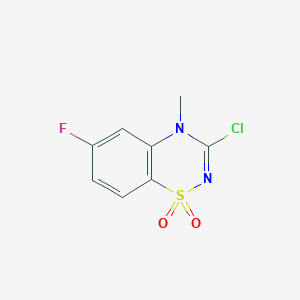

![Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13713195.png)
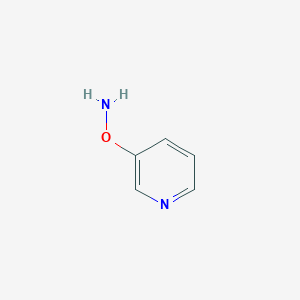
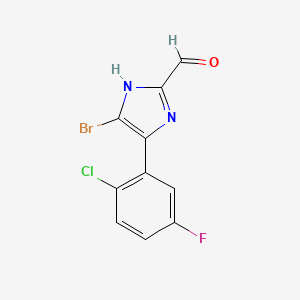
![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)
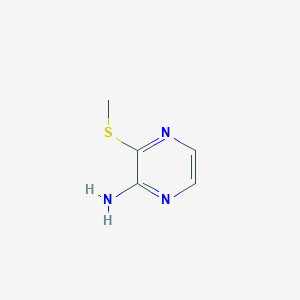



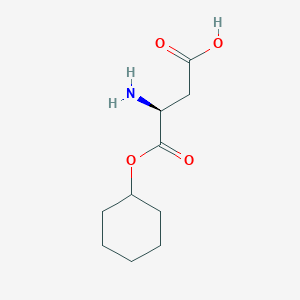
![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
![2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)
